3-(Allyloxy)-2-bromopropan-1-ol
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Overview
Description
3-(Allyloxy)-2-bromopropan-1-ol is an organic compound that features both an allyloxy group and a bromine atom attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-2-bromopropan-1-ol can be achieved through several methods. One common approach involves the reaction of allyl alcohol with 2-bromopropanol under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the allyloxy group.
Another method involves the use of allyl bromide and 2-hydroxypropanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-hydroxypropanol attacks the allyl bromide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to ensure consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-2-bromopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 3-(Allyloxy)propan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3-(Allyloxy)-2-hydroxypropan-1-ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 3-(Allyloxy)propan-1-ol.
Substitution: 3-(Allyloxy)-2-hydroxypropan-1-ol.
Scientific Research Applications
3-(Allyloxy)-2-bromopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential use in the modification of biomolecules
Medicine: Explored for its potential in drug development. The compound’s unique structure may offer new avenues for the design of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-2-bromopropan-1-ol depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. The allyloxy group can participate in various reactions, such as oxidation and reduction, by providing a reactive site for chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-(Allyloxy)-2-hydroxypropan-1-ol: Similar structure but with a hydroxyl group instead of a bromine atom.
3-(Allyloxy)propan-1-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-3-(methoxy)propan-1-ol: Similar structure but with a methoxy group instead of an allyloxy group.
Uniqueness
3-(Allyloxy)-2-bromopropan-1-ol is unique due to the presence of both an allyloxy group and a bromine atom. This combination provides a versatile reactivity profile, allowing for a wide range of chemical transformations. The compound’s structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
63264-72-2 |
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Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.05 g/mol |
IUPAC Name |
2-bromo-3-prop-2-enoxypropan-1-ol |
InChI |
InChI=1S/C6H11BrO2/c1-2-3-9-5-6(7)4-8/h2,6,8H,1,3-5H2 |
InChI Key |
LOESVTJXRAAZKI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CO)Br |
Origin of Product |
United States |
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